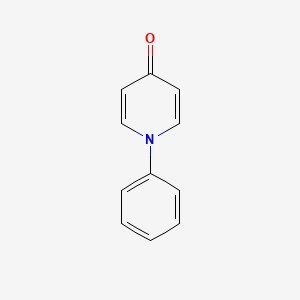

N-Phenyl-4-pyridone

Description

Structure

3D Structure

Properties

CAS No. |

39076-91-0 |

|---|---|

Molecular Formula |

C11H9NO |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

1-phenylpyridin-4-one |

InChI |

InChI=1S/C11H9NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-9H |

InChI Key |

DGYQMWOGVUXAFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl 4 Pyridone and Its Analogues

Established Synthetic Pathways to the 4-Pyridone Scaffold

Traditional methods for synthesizing the 4-pyridone core often involve multi-step procedures or rely on fundamental reaction mechanisms like nucleophilic aromatic substitution.

Multistep synthesis provides a reliable, albeit often lengthy, route to complex pyridone structures. These sequences allow for the careful construction and modification of the heterocyclic ring. A notable example is the synthesis of the intermediate N-phenyl-4-piperidone, which involves a multi-step process beginning with the reaction of aniline (B41778) and 3-methyl-1,3,5-pentanetriol, followed by demethylation and oxidation to yield the target compound. google.com

Other established multistep routes to the broader 4-pyridone class include:

The Elbs oxidation: This reaction involves the oxidation of a 4-pyridone with peroxydisulfate (B1198043) to introduce a hydroxyl group ortho to the existing phenolic group. nih.gov While yields can be modest, the procedure has been improved to increase efficiency. nih.gov

Synthesis from Pyrones: 4-pyrones can serve as precursors to 4-pyridones. For instance, deacetylated pyranone can be treated with an ammonia (B1221849) solution to generate the pyridone structure. frontiersin.org

Complex Heterocycle Construction: Multi-step sequences are indispensable for creating complex, fused ring systems containing a pyridone core, such as dihydropyrrolo[3,2-c]pyridine-4-one derivatives. rasayanjournal.co.in Similarly, cationic lipid-like compounds featuring a difluorotetrahydropyridine scaffold are built through multi-step pathways starting from 1,4-dihydropyridines (1,4-DHPs). nih.gov

These methods, while effective, underscore the need for developing more streamlined synthetic approaches.

Aromatic Nucleophilic Substitution (SNAr) is a fundamental reaction pathway where a nucleophile displaces a suitable leaving group on an aromatic ring. wikipedia.org Pyridine (B92270) and its derivatives are particularly reactive towards SNAr, especially when substitution occurs at the C-2 or C-4 positions, because the nitrogen atom can effectively stabilize the negative charge of the reaction intermediate. wikipedia.orgslideshare.net

The accepted mechanism for SNAr reactions involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The carbon at the reaction site changes from sp² to sp³ hybridization. libretexts.org

Leaving Group Departure: The aromaticity of the ring is restored as the leaving group is expelled. libretexts.org

The reactivity of the aromatic ring is significantly enhanced by the presence of strong electron-withdrawing groups, which help to stabilize the anionic Meisenheimer complex. libretexts.org In the context of pyridone synthesis, SNAr reactions are commonly used to introduce substituents or to form the pyridone ring itself. For example, N-alkyl 4-pyridones can be synthesized from 4-alkoxypyridines via an SNAr substitution. core.ac.uk Similarly, 2-thiopyridines can be converted to 2-pyridones by utilizing the thiol as a labile leaving group in an SNAr reaction. scispace.com The reaction can be performed with various leaving groups, including halogens (like in 2-fluoropyridine) or triflates. researchgate.net

Advanced Synthetic Strategies

To overcome the limitations of traditional methods, chemists have developed advanced strategies that often involve catalysis and one-pot procedures, leading to higher efficiency and complexity in a single operation.

Catalysis offers a powerful tool for synthesizing pyridones with high selectivity and under mild conditions. Various transition metals have been employed to facilitate the construction of the pyridone ring.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference(s) |

| Au/TiO₂ Nanoparticles | Hydroamination/Cyclization | Skipped Diynones, Aqueous Methylamine (B109427) | N-Methyl-4-pyridones | organic-chemistry.orgacs.org |

| Iridium (Ir) Catalyst | Propenylation | Allylic Carbonates, 4-Hydroxypyridine (B47283) | 4-Pyridone Derivatives | researchgate.net |

| Copper (Cu) Catalyst | Aza-Diels-Alder | N-benzylideneanilines, Danishefsky's diene | 1,2-diphenyl-2,3-dihydro-4-pyridones | organic-chemistry.org |

| Gold (Au) Catalyst | Cyclization | β-amino-ynone intermediates | Halopyridones | organic-chemistry.org |

| Indium Triflate (In(OTf)₃) | Domino Reaction | 3-Formylchromones, Nitroethenamine | 2-Pyridones | rsc.org |

For instance, supported gold nanoparticles on TiO₂ catalyze the hydration and 6-endo cyclization of skipped diynones in the presence of aqueous methylamine to exclusively form N-methyl-4-pyridones. organic-chemistry.orgacs.org Other catalytic systems, such as those based on iridium, facilitate the propenylation of 4-hydroxypyridine derivatives. researchgate.net Gold-catalyzed cyclization of β-amino-ynone intermediates provides another route to pyridone structures. organic-chemistry.org Copper(II) triflate has been used to catalyze the reaction between N-benzylideneanilines and Danishefsky's diene, affording dihydro-4-pyridones in excellent yields. organic-chemistry.org

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are highly efficient for building molecular diversity. rsc.org This strategy has been successfully applied to the synthesis of N-amino-2-pyridone derivatives. These reactions typically proceed through a cascade of events including Knoevenagel condensation, Michael addition, and intramolecular cyclization. rsc.orgresearchgate.net

A common approach involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and cyanoacetic acid hydrazide. rsc.orgresearchgate.netscirp.org Various catalysts can be employed to promote this transformation.

| Catalyst | Reactants | Product | Reference(s) |

| Magnesium Oxide (MgO) | Cyanoacetic acid hydrazide, Arylaldehydes, Malononitrile | N-amino-2-pyridones | scirp.org |

| Bismuth(III) Nitrate (B79036) | Cyanoacetic acid hydrazide, Arylaldehydes, Malononitrile | N-amino-2-pyridones | scirp.org |

| KF-Al₂O₃ | Aryl aldehydes, Malononitrile, Cyanoacetic hydrazide | N-amino-2-pyridones | researchgate.net |

| Fe-based MOF@CuO NC | Aromatic aldehyde, Malononitrile, Methyl cyanoacetate, Hydrazine hydrate | N‑amino-2-pyridones | researchgate.net |

| Piperidine | Cyanoacetohydrazide, Acetonitrile derivatives, Aromatic aldehydes | N-amino-3-cyano-2-pyridones | rsc.org |

These MCRs offer significant advantages, including operational simplicity, high yields, and the ability to generate a diverse library of N-amino-2-pyridones from readily available starting materials. researchgate.netscirp.org

Green Chemistry Principles in Pyridone Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being integrated into the synthesis of pyridone derivatives. researchgate.net Key strategies include the use of environmentally benign solvents, solvent-free conditions, alternative energy sources, and reusable catalysts.

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, significantly reducing reaction times and improving yields for the multicomponent synthesis of pyridone and pyridine derivatives. nih.govnih.govmdpi.com Infrared irradiation has also been successfully used as an energy source to promote the synthesis of 2-pyridone derivatives from 4H-pyrans. scielo.org.mx Furthermore, conducting reactions under solvent-free conditions, often with the aid of a solid-supported or heterogeneous catalyst like basic Al₂O₃ or reusable indium triflate, minimizes the use and disposal of hazardous organic solvents. rsc.orgnih.govjmaterenvironsci.com The development of reactions in benign solvents like water further enhances the green credentials of these synthetic protocols. rsc.org

Synthetic Challenges and Process Optimization

The synthesis of N-phenyl-4-pyridone and its analogues is not without its challenges, which has spurred significant research into process optimization to improve efficiency, yield, and purity.

A primary challenge is often achieving high yields and selectivity. For instance, in the synthesis of N-aryl-4-piperidones via exchange reaction, electron-deficient or sterically hindered anilines can lead to lower product yields. acs.org Similarly, the synthesis of polysubstituted 4-pyridones from N-aryl acetoacetamides mediated by sodium persulfate results in moderate yields ranging from 52-66%. acs.org The hydrogenation of 4-phenylpyridine (B135609) presents a selectivity challenge, as over-hydrogenation can lead to the undesired by-product 4-cyclohexylpiperidine. d-nb.info

Another significant challenge lies in the starting materials and reaction conditions. The synthesis of N-aryl-4-piperidones from 1,5-dichloro-3-pentanone is effective, but the preparation of the dichloropentanone itself can be a tedious process. acs.org Some synthetic routes require high temperatures and long reaction times, which can lead to side reactions and decomposition of products. acs.org

To address these challenges, extensive process optimization studies have been conducted. A key area of focus is the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reagents. In the self-condensation of 3-oxo-N-phenylbutanamide, a screening of various Lewis acids and solvents identified zinc bromide (ZnBr₂) in dioxane at 100 °C as the optimal conditions, significantly improving the yield of the desired 4-pyridone. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for Self-Condensation of 3-oxo-N-phenylbutanamide beilstein-journals.org

| Entry | Catalyst (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | GC Yield (%) |

|---|---|---|---|---|---|---|

| 1 | --- | P₂O₅ (1.5) | Dioxane | RT | 4 | 0 |

| 2 | --- | P₂O₅ (1.5) | Dioxane | 100 | 4 | 56 |

| 3 | ZnBr₂ (0.2) | --- | Dioxane | RT | 4 | 0 |

| 7 | ZnBr₂ (0.2) | P₂O₅ (1.5) | Dioxane | 100 | 4 | 94 |

| 13 | ZnBr₂ (0.2) | P₂O₅ (1.5) | Toluene | 100 | 4 | 85 |

| 14 | ZnBr₂ (0.2) | P₂O₅ (1.5) | CH₃CN | 100 | 4 | 65 |

| 15 | ZnBr₂ (0.2) | P₂O₅ (1.5) | DCE | 100 | 4 | 78 |

Source: Adapted from research on the self-condensation of β-keto amides. beilstein-journals.org

Catalyst selection is critical in hydrogenation reactions. Studies on the hydrogenation of 4-phenylpyridine to 4-phenylpiperidine (B165713) showed that while a Rhodium (Rh) catalyst had high activity, Palladium (Pd) on carbon offered a better balance of conversion and selectivity, minimizing the formation of the fully saturated side product. d-nb.info

Table 2: Catalyst Screening for the Hydrogenation of 4-Phenylpyridine d-nb.info

| Entry | Catalyst (5 wt%) | Conversion (%) | Selectivity to 4-Phenylpiperidine (%) | Selectivity to 4-Cyclohexylpyridine (%) |

|---|---|---|---|---|

| 1 | Rh/C | 40 | 85 | 9 |

| 3 | Pd/C | 25 | 96 | 4 |

| 5 | Ru/C | 5 | 85 | 15 |

| 7 | Pt/C | <5 | >99 | <1 |

Conditions: Batch reactor, Ethyl Acetate solvent. Source: Adapted from research on continuous-flow hydrogenation. d-nb.info

Reaction Mechanisms and Reactivity of N Phenyl 4 Pyridone Systems

Electrophilic Aromatic Substitution on the Pyridone Ring

Electrophilic aromatic substitution (SEAr) on the pyridone ring of N-Phenyl-4-pyridone is generally disfavored. The pyridone ring is inherently electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing effect of the carbonyl group. This deactivation is further intensified by the N-phenyl group, which exhibits an inductive electron-withdrawing effect due to the sp²-hybridized carbon atoms. quora.comquora.com

In the broader context of pyridine (B92270) chemistry, electrophilic substitution is known to be sluggish and typically requires harsh reaction conditions. cdnsciencepub.com When such reactions do occur, they proceed preferentially at the C-3 and C-5 positions (meta to the nitrogen), as these positions are less deactivated than the C-2 and C-6 positions. nih.gov Protonation or coordination of a Lewis acid to the carbonyl oxygen of this compound would further deactivate the ring, making substitution even more challenging.

While there are no extensive reports on the direct electrophilic aromatic substitution of this compound, related studies on 4-phenylpyridine (B135609) have shown that nitration under forcing conditions yields the meta-nitro derivative with respect to the pyridine nitrogen. mdpi.com A similar outcome would be anticipated for the pyridone ring of this compound, with substitution occurring at the C-3 or C-5 position, albeit with expected low yields.

Nucleophilic Additions and Substitutions

In contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack. The primary sites for nucleophilic reactions are the carbon atoms of the conjugated system, particularly C-2 and C-6, and the carbonyl carbon itself.

Nucleophilic attack at the C-2 or C-4 position of a pyridine ring is generally favored because the resulting anionic intermediate can be stabilized through resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. rsc.org For this compound, which can be viewed as an activated pyridinium-like system, nucleophilic attack is highly plausible.

Michael-type Addition: The α,β-unsaturated ketone system within the pyridone ring is a prime target for conjugate nucleophilic addition. Soft nucleophiles are expected to add to the C-2 and C-6 positions.

Addition to the Carbonyl Group: Hard nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), are known to attack the electrophilic carbonyl carbon of ketones. quora.com Such an addition to this compound would lead to the formation of a tertiary alcohol after workup.

Nucleophilic Aromatic Substitution (SNAr): If the pyridone ring possesses a suitable leaving group at the C-2 or C-6 position, an SNAr reaction can occur. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the ring system. nih.gov

Studies on related N-acylpyridinium salts demonstrate their high reactivity towards nucleophiles, including Grignard reagents, leading to the formation of dihydropyridone derivatives. acs.org

Reactivity Modulations by the N-Phenyl Group

Electronic Effects: The phenyl group is generally considered to be inductively electron-withdrawing (-I effect) due to the higher electronegativity of its sp² hybridized carbons compared to sp³ carbons. quora.com This effect further deactivates the pyridone ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack. While the phenyl group can also engage in resonance (+M or -M effect), its direct conjugation with the nitrogen lone pair can influence the electron density distribution across the entire pyridone system. This modulation can affect not only the rate of reaction but also the regioselectivity of nucleophilic attack. Studies on N-aryl derivatives of other heterocyclic systems have shown that N-aryl substituents generally lead to better biological or chemical activity compared to N-alkyl derivatives, underscoring the importance of this electronic modulation. nih.gov

Steric Effects: The bulk of the N-phenyl group can sterically hinder the approach of reagents to the positions ortho to the nitrogen atom (C-2 and C-6). This steric hindrance can direct incoming nucleophiles to less hindered positions or influence the stereochemical outcome of the reaction. In some catalytic systems, it has been noted that steric encumbrance around the nitrogen atom can significantly impede reactions. mdpi.com However, π-π stacking interactions between the N-phenyl group and other aromatic residues can sometimes facilitate reactions by promoting better substrate localization in a catalyst's active site. acs.org

Mechanistic Investigations of Pyridone-Related Reactions

Mechanistic studies of reactions involving pyridone systems often reveal stepwise pathways involving the formation of discrete intermediates. For nucleophilic substitution at a carbonyl group, as in the reaction of amines with acid chlorides, a tetrahedral intermediate is typically formed. ncert.nic.in

In the context of pyridinolysis (cleavage by a pyridine), kinetic studies on the reaction of pyridines with chlorothionoformates have provided evidence for a stepwise mechanism. The reaction proceeds through the formation of a tetrahedral intermediate, which then breaks down in the rate-determining step. The low values of the Brønsted coefficient (β), a measure of the sensitivity of the reaction rate to the basicity of the nucleophile, support this stepwise pathway. nih.gov

Influence of Solvent on Reaction Kinetics and Mechanisms

The choice of solvent can profoundly impact the rate and mechanism of reactions involving polar molecules like this compound. Solvent effects arise from the differential solvation of the reactants and the transition state. wikipedia.org

According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated by polar solvents, while reactions where charge is dispersed are slowed. wikipedia.org For a nucleophilic addition to the neutral this compound molecule, the transition state would likely involve charge separation, leading to a higher dipole moment. Therefore, an increase in solvent polarity would be expected to stabilize the transition state more than the ground state, thus accelerating the reaction.

Conversely, if the reaction involves a charged nucleophile, the charge is dispersed in the transition state. In such cases, polar protic solvents might stabilize the reactant nucleophile through solvation (e.g., hydrogen bonding) more effectively than the transition state, leading to a higher activation energy and a slower reaction rate. This effect is commonly observed in SN2 reactions. wikipedia.org

Table 1: General Principles of Solvent Effects on Reaction Rates

Beyond bulk polarity, specific interactions between the solvent and solute, such as hydrogen bonding, can play a decisive role. nih.govnih.gov The carbonyl oxygen of this compound is a potent hydrogen bond acceptor.

Protic solvents, like water or alcohols, can form hydrogen bonds with this oxygen. This interaction can influence reactivity in several ways:

Stabilization of the Ground State: Hydrogen bonding to the carbonyl oxygen stabilizes the ground state of the this compound molecule.

Activation of the Carbonyl Carbon: By withdrawing electron density from the oxygen, hydrogen bonding can make the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack.

Solvation of Nucleophiles: Protic solvents can strongly solvate anionic nucleophiles, potentially decreasing their reactivity by creating a solvent shell that must be overcome. wikipedia.org

Studies on hydroxypyridine/pyridone isomers have revealed that hydrogen bonding in aqueous solution is a key factor responsible for massive differences in their acidity and tautomeric equilibria compared to the gas phase. nih.govnih.gov This highlights the critical importance of specific solvation in understanding the reactivity of pyridone systems.

To quantify the effect of solvent on reaction rates, kinetic data are often correlated with empirical solvent polarity parameters. These scales are based on solvent-sensitive standard processes. acs.org One of the most widely used scales is the Dimroth-Reichardt ET(30) scale, which is based on the solvatochromic shift of a pyridinium-N-phenolbetaine dye. cdnsciencepub.com

A linear relationship between the logarithm of the rate constant (log k) and a solvent polarity parameter like ET(30) suggests that the solvent effect is dominated by the polarity of the medium. For instance, a positive slope in a plot of log k versus ET(30) indicates that the reaction is accelerated by more polar solvents, implying that the transition state is more polar than the reactants.

Table 2: List of Chemical Compounds

Based on a comprehensive search of available scientific literature, the specific experimental data required to fully detail the advanced structural and spectroscopic characterization of this compound, as per the requested outline, is not publicly available. Detailed research findings and data tables for Single Crystal X-ray Diffraction (SCXRD), multi-dimensional NMR, ¹⁵N NMR, and Solid-State NMR specifically for this compound could not be located.

While general principles of these analytical techniques are well-established, applying them to this specific compound requires experimental data that does not appear to be published. For instance, early research from the 1960s suggested, based on dipole moment and NMR evidence, that the phenyl and pyridone rings in this compound are likely collinear, but this has not been confirmed by a definitive SCXRD study.

Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail for each subsection.

Advanced Structural Elucidation and Spectroscopic Characterization of N Phenyl 4 Pyridone

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within N-Phenyl-4-pyridone. The techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural modes of vibration.

The vibrational spectrum of this compound is complex, featuring contributions from both the phenyl ring and the 4-pyridone ring. The C=O (carbonyl) stretching vibration of the pyridone ring is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the 1640-1680 cm⁻¹ region. Aromatic C-H stretching vibrations from both rings are observed in the 3000-3100 cm⁻¹ range. vscht.cz

The C=C and C=N stretching vibrations within the pyridone and phenyl rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. pw.edu.pl The in-plane and out-of-plane C-H bending vibrations provide further structural information. Specifically, out-of-plane bending modes for the monosubstituted phenyl ring are typically found in the 690-770 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in Raman spectra, non-polar bonds like aromatic C-C ring stretching modes often produce stronger signals than in IR. The pyridyl ring breathing mode, a symmetric stretching of the entire ring, is a characteristic Raman band often observed around 1000 cm⁻¹.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Ring of Origin | Primary Spectroscopic Activity |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl & Pyridone | IR, Raman |

| Carbonyl (C=O) Stretch | 1640 - 1680 | Pyridone | IR (Strong), Raman (Moderate) |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Phenyl & Pyridone | IR, Raman |

| Pyridone Ring Breathing | ~1000 | Pyridone | Raman (Strong) |

| C-H Out-of-Plane Bend | 690 - 900 | Phenyl & Pyridone | IR (Strong) |

The oxygen atom of the carbonyl group and the nitrogen atom in the pyridone ring of this compound can act as hydrogen bond acceptors. Hydrogen bonding significantly influences the vibrational frequencies of the groups involved. rsc.org

When this compound participates in hydrogen bonding with a donor solvent (e.g., water, alcohols), the C=O stretching frequency in the IR spectrum typically shifts to a lower wavenumber (a redshift). This shift occurs because the hydrogen bond weakens the C=O double bond, reducing the energy required to stretch it. The magnitude of this shift is often correlated with the strength of the hydrogen bond. rsc.org

Similarly, the vibrational modes of the pyridone ring can be affected. The formation of a hydrogen bond at the nitrogen atom can perturb the ring's electronic structure, leading to shifts in the C=C and C=N stretching frequencies. rsc.orgeie.gr In some cases, broad absorption bands may appear in the IR spectrum, particularly in the high-frequency region (2500-3300 cm⁻¹), which are characteristic of strong hydrogen bonding interactions. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

The molecular ion peak for this compound (C₁₁H₉NO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the stable aromatic structures, this peak is expected to be prominent. libretexts.org

The fragmentation of this compound is expected to proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for aromatic ketones and pyridone structures include:

α-Cleavage: Cleavage of the N-C(phenyl) bond can lead to the formation of a phenyl radical (C₆H₅•) and a pyridone cation, or a phenyl cation (m/z 77) and a pyridone radical. The phenyl cation is a very common fragment in the mass spectra of phenyl-containing compounds.

Loss of CO: A characteristic fragmentation pathway for cyclic ketones and pyridones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion or subsequent fragment ions. cdnsciencepub.com

Ring Fragmentation: The pyridone ring itself can undergo cleavage, leading to smaller fragment ions.

The table below outlines plausible major fragments for this compound.

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 171 | [C₁₁H₉NO]⁺˙ | (Molecular Ion) |

| 143 | [C₁₀H₉N]⁺˙ | CO |

| 94 | [C₅H₄NO]⁺ | C₆H₅• |

| 77 | [C₆H₅]⁺ | C₅H₄NO• |

Electronic Absorption Spectroscopy for Charge Transfer Phenomena and Solvatochromism

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insights into the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The this compound molecule possesses both an electron-donating phenyl group (acting as a π-donor) and an electron-withdrawing pyridone moiety (acting as a π-acceptor), giving it a "push-pull" character. This structure facilitates intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com An electron is effectively transferred from the phenyl ring (donor) to the pyridone ring (acceptor). This ICT transition typically results in a strong, broad absorption band in the near-UV region of the spectrum. youtube.com

This charge transfer character makes this compound susceptible to solvatochromism—a change in the position, and sometimes intensity, of its absorption bands with a change in solvent polarity. acs.org The dipole moment of the molecule changes significantly upon excitation to the charge-transfer state.

Negative Solvatochromism: In many push-pull systems like pyridinium (B92312) phenolates, the ground state is more polar (zwitterionic) than the excited state. Polar, protic solvents stabilize the high-dipole ground state more than the less polar excited state. This increases the energy gap for the electronic transition, resulting in a shift to shorter wavelengths (hypsochromic or blue shift) as solvent polarity increases. nih.govpsu.edu

Positive Solvatochromism: Conversely, if the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, decreasing the transition energy and causing a shift to longer wavelengths (bathochromic or red shift).

The solvatochromic behavior of this compound would be observed by recording its UV-Vis spectrum in a series of solvents with varying polarities. The data would reveal the nature of its ground and excited state dipole moments.

The following table illustrates a hypothetical example of negative solvatochromism for this compound.

| Solvent | Polarity (ET(30)) | Hypothetical λmax (nm) |

| Toluene | 33.9 | 350 |

| Acetone | 42.2 | 335 |

| Acetonitrile | 45.6 | 330 |

| Ethanol | 51.9 | 315 |

| Water | 63.1 | 305 |

Computational and Theoretical Investigations of N Phenyl 4 Pyridone

Quantum Chemical Calculations (DFT, ab initio, TD-DFT)

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT), ab initio calculations, and Time-Dependent DFT (TD-DFT) are frequently employed to model various aspects of N-Phenyl-4-pyridone. researchgate.netijcce.ac.ir

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its properties and interactions. Geometry optimization calculations, typically performed using DFT methods, are used to find the most stable conformation (the lowest energy structure) of the molecule. osti.gov The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the energy of the molecule is minimized.

| Computational Method | Basis Set | Property | Calculated Value |

|---|---|---|---|

| DFT (B3LYP-D3) | cc-pVTZ | Relative Conformer Ratio (Eq:Ax:Tw) | 40:35:25 osti.gov |

| MP2 | aug-cc-pVTZ | Relative Conformer Ratio (Eq:Ax:Tw) | Overestimates Ax form osti.gov |

| DFT (M06-2X) | aug-cc-pVTZ | Relative Conformer Ratio (Eq:Ax:Tw) | Overestimates Ax form osti.gov |

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons in the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals (FMOs). researchgate.netulethbridge.ca

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. orientjchem.org

DFT calculations are widely used to determine the energies and shapes of the HOMO and LUMO. researchgate.net For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring, while the LUMO may be localized more on the pyridone ring. The distribution of these orbitals provides insights into potential sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.03 to -3.62 (for related compounds) orientjchem.org | Highest Occupied Molecular Orbital, indicates electron-donating ability. mdpi.com |

| LUMO | Varies | Lowest Unoccupied Molecular Orbital, indicates electron-accepting ability. mdpi.com |

| Energy Gap (ΔE) | 1.31 to 3.62 (for related compounds) orientjchem.org | Indicates chemical reactivity and stability. researchgate.net |

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the theoretical 1H and 13C NMR chemical shifts. researchgate.netijcce.ac.ir These calculated shifts can be correlated with experimental spectra to aid in the assignment of signals and confirm the molecular structure.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations can help in the assignment of the absorption bands observed in the experimental infrared (IR) spectrum to specific vibrational modes of the molecule, such as C=O stretching, C-N stretching, and ring vibrations. chemrxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). acs.orgmdpi.comarabjchem.org TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, offering insights that are not accessible from static quantum chemical calculations. researchgate.net

Solvation Effects and Solvent-Solute Interactions

The properties and behavior of this compound can be significantly influenced by the solvent. MD simulations are particularly useful for studying these solvation effects. google.com By explicitly including solvent molecules in the simulation, it is possible to model the specific interactions between the solute (this compound) and the solvent molecules, such as hydrogen bonding. sciforum.net

These simulations can reveal how the solvent affects the conformational preferences of the molecule and its electronic properties. The polarizable continuum model (PCM) is another computational approach that can be used to account for solvent effects in quantum chemical calculations. ijcce.ac.ir

Dynamic Behavior in Solution

MD simulations can track the movements of all atoms in the system over time, providing a detailed picture of the dynamic behavior of this compound in solution. scirp.orgnih.gov This includes conformational changes, rotations of the phenyl and pyridone rings, and the formation and breaking of intermolecular interactions. Such simulations can help in understanding the flexibility of the molecule and its interactions with other molecules in a solution environment, which is crucial for predicting its behavior in various chemical and biological systems. nih.govsamipubco.com

Tautomerism and Isomerization Studies

The structure of this compound allows for the existence of different tautomeric forms, primarily involving the migration of a proton between the oxygen and nitrogen atoms of the pyridone ring. This phenomenon, a form of lactam-lactim tautomerism, results in an equilibrium between this compound and its isomer, N-Phenyl-4-hydroxypyridine. Computational studies are crucial for understanding the energetics and environmental factors that govern this equilibrium.

Quantum chemical calculations have been employed to determine the relative stabilities of the tautomers of pyridone systems. For the parent 4-pyridone/4-hydroxypyridine (B47283) system, ab initio calculations that incorporate geometry optimization, polarization functions, electron correlation, and zero-point vibrational energy have provided detailed insights into their intrinsic stability. wayne.edu These studies indicate that in the gas phase, the 4-hydroxypyridine tautomer is more stable than the 4-pyridone form. wayne.edulongdom.org Theoretical estimates place the 4-hydroxypyridine form as more stable by approximately 2.4 kcal/mol. wayne.edu This preference for the hydroxy form in isolation is a critical baseline for understanding how external factors can shift the equilibrium.

The direct tautomerization via an intramolecular 1,3-proton shift involves a high energy barrier, making it an energetically unfavorable pathway in the absence of a catalyst or solvent mediation. wikipedia.orgmdpi.com The transition state for such a shift is geometrically strained and electronically forbidden. wikipedia.org Therefore, alternative mechanisms, such as dimer-assisted proton transfer, are considered more plausible routes for interconversion. wikipedia.org

| Tautomer | Relative Energy (kcal/mol) | Reference Method |

|---|---|---|

| 4-Hydroxypyridine | 0.0 | Ab initio calculations wayne.edu |

| 4-Pyridone | +2.4 |

The equilibrium between the this compound and N-Phenyl-4-hydroxypyridine tautomers is highly sensitive to the surrounding environment, particularly the polarity of the solvent. chemeurope.comnih.gov While the hydroxypyridine form is favored in the gas phase and in non-polar solvents, the pyridone form becomes the predominant species in polar solvents like water and alcohols. longdom.orgwikipedia.orgchemeurope.com This shift is a classic example of solvent-induced stabilization.

The underlying reason for this environmental influence is the significant difference in the dipole moments of the two tautomers. wuxibiology.com The 4-pyridone form possesses a much larger dipole moment due to its zwitterionic character, with a separation of positive charge on the nitrogen atom and negative charge on the oxygen atom. longdom.org This large dipole allows for strong dipole-dipole interactions with polar solvent molecules, leading to greater solvation energy and stabilization compared to the less polar 4-hydroxypyridine tautomer. longdom.orgnih.gov In contrast, in non-polar solvents where such stabilizing interactions are absent, the intrinsic stability of the hydroxypyridine form prevails. chemeurope.com The equilibrium can be quantitatively affected by the solvent's dielectric constant and its ability to form hydrogen bonds. nih.govsci-hub.se

| Environment | Predominant Tautomer | Reason |

|---|---|---|

| Gas Phase | 4-Hydroxypyridine | Higher intrinsic stability. wayne.edu |

| Non-polar Solvents (e.g., Cyclohexane) | 4-Hydroxypyridine | Minimal solvent interaction, intrinsic stability dominates. chemeurope.comwuxibiology.com |

| Polar Solvents (e.g., Water, Alcohols) | 4-Pyridone | Stabilization through strong dipole-dipole interactions with the solvent. wikipedia.orgchemeurope.comnih.gov |

Intermolecular Interaction Energy Decomposition (SAPT)

To understand the non-covalent forces that govern the association of this compound molecules, for instance in dimers or larger aggregates, Symmetry-Adapted Perturbation Theory (SAPT) provides a powerful computational framework. github.com SAPT decomposes the total intermolecular interaction energy directly into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. github.combeilstein-journals.org This method avoids the subtraction of large numbers inherent in the supermolecular approach, offering clearer insights into the nature of the binding. github.com

Electrostatics (E_elst): Arises from the Coulomb interaction between the static charge distributions of the molecules. For pyridine (B92270), with its permanent dipole and quadrupole moments, this term is significant. github.comacs.org

Exchange (E_exch): This is a purely repulsive term arising from the Pauli exclusion principle when the electron clouds of the monomers overlap. beilstein-journals.org

Induction (E_ind): This attractive term accounts for the polarization of one molecule by the static charge distribution of the other. github.com

Dispersion (E_disp): This attractive component originates from the correlated fluctuations of electron density in the interacting molecules and is a key contributor to stacking interactions. github.combeilstein-journals.org

For a typical antiparallel-displaced pyridine dimer, the electrostatic and dispersion forces are the primary attractive contributions that stabilize the complex against exchange repulsion. acs.org

| Energy Component | Typical Contribution (kcal/mol) | Physical Origin |

|---|---|---|

| Electrostatics | Attractive | Interaction of permanent multipoles. acs.org |

| Exchange | Repulsive | Pauli repulsion from overlapping electron clouds. beilstein-journals.org |

| Induction | Attractive | Mutual polarization of molecules. github.com |

| Dispersion | Attractive | Correlated electron fluctuations (van der Waals forces). github.com |

Dipole Moment Analysis and its Correlation with Electronic Structure

The dipole moment of this compound is a key experimental and computational observable that provides direct insight into its electronic structure and charge distribution. publish.csiro.au Experimental measurements for derivatives of 4-pyridone have been conducted, with a value of approximately 6.0 Debye being considered compatible with the evidence for the 4-pyridone structure itself. publish.csiro.au This large dipole moment is a direct consequence of the significant charge separation in the pyridone tautomer, which has considerable zwitterionic or betaine (B1666868) character.

In contrast, the 4-hydroxypyridine tautomer has a much smaller calculated dipole moment. wuxibiology.com The direction and magnitude of the molecular dipole moment are the vector sum of the individual bond and group moments within the molecule. acs.org For the this compound tautomer, the large dipole arises from the alignment of the N-oxide-like moment within the ring and the moment associated with the polar C=O bond. Studies on this compound indicate that the N-phenyl group acts as an inductive electron-repelling group. publish.csiro.au

The correlation between the dipole moment and electronic structure is fundamental to explaining the compound's behavior. The large dipole moment of the pyridone tautomer explains its strong interaction with polar solvents, which leads to its stabilization and predominance in such media, as discussed in section 5.3.2. wuxibiology.com Therefore, dipole moment analysis serves as a bridge connecting the electronic nature of the molecule to its macroscopic and observable chemical properties.

| Tautomer | Calculated Dipole Moment (Debye) in Cyclohexane | Calculated Dipole Moment (Debye) in Chloroform |

|---|---|---|

| 2-Hydroxypyridine | 1.65 | 1.83 |

| 2-Pyridone | 5.29 | 5.97 |

Supramolecular Chemistry and Intermolecular Interactions of N Phenyl 4 Pyridone

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and play a crucial role in determining the molecular arrangement in the crystal lattice of N-Phenyl-4-pyridone and its derivatives.

Intramolecular hydrogen bonds, which occur within a single molecule, can significantly influence the conformation and properties of a compound. In derivatives of this compound, the presence and nature of intramolecular hydrogen bonds are often dictated by the substituents on the phenyl and pyridone rings. For instance, in certain substituted imidazo[1,2-a]pyridines, an intramolecular hydrogen bond can form between a substituent and a hydrogen atom on the pyridine (B92270) ring, leading to a downfield chemical shift in NMR spectra. d-nb.info This type of interaction can lock the molecule into a specific conformation.

The strength of these intramolecular hydrogen bonds can be influenced by the electronic properties of the substituents. Electron-withdrawing groups can enhance the acidity of a potential hydrogen bond donor, thereby strengthening the intramolecular interaction. researchgate.net Computational studies, such as Density Functional Theory (DFT), are often employed to model these interactions and predict their influence on molecular geometry. mdpi.commdpi.com

| Compound Type | Interacting Groups | Consequence |

| Substituted imidazo[1,2-a]pyridines | Substituent and pyridine ring hydrogen | Conformational locking, NMR chemical shift |

| N-oxide derivatives | Carboxamide N-H and N-oxide oxygen | Strong, intermediate character hydrogen bond |

In the solid state, this compound and related compounds exhibit a variety of intermolecular hydrogen bonding motifs that direct their self-assembly into well-defined architectures. The pyridone moiety itself is a key player, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. This often leads to the formation of robust dimeric structures known as homosynthons. acs.org

Specifically, pairs of pyridone molecules can form dimers through two N-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. acs.org These dimers can then act as larger building blocks, interacting with other molecules through further hydrogen bonds or other non-covalent interactions. acs.org

In co-crystals, where this compound is combined with other molecules, a wider range of hydrogen bonding patterns is observed. For example, in co-crystals with carboxylic acids or phenols, strong O-H···N or O-H···O hydrogen bonds are formed, often leading to the formation of chains or more complex networks. acs.orgnih.gov The competition between different potential hydrogen bond donors and acceptors can lead to polymorphism, where the same components crystallize in different arrangements. acs.org

The presence of other functional groups can also lead to different hydrogen bonding patterns. For instance, in N-2-pyridylethyl-N'-arylthioureas, both intramolecular N-H···N and intermolecular N-H···S hydrogen bonds can be observed, and the final adopted motif is a result of a subtle balance of these interactions. scielo.org.mx

| System | Hydrogen Bond Motif | Resulting Structure |

| Pure Pyridone | N-H···O | Dimeric R22(8) homosynthon acs.org |

| Co-crystals with Carboxylic Acids | O-H···N, O-H···O | Chains, networks acs.orgnih.gov |

| N-2-pyridylethyl-N'-arylthioureas | N-H···N (intramolecular), N-H···S (intermolecular) | Competing motifs leading to different packing |

π-π Stacking Interactions in Molecular Assemblies

π-π stacking interactions are another significant non-covalent force that governs the assembly of this compound in the solid state. These interactions occur between the aromatic phenyl and pyridone rings. The arrangement of these stacked rings can be parallel-displaced or T-shaped, and the strength of the interaction depends on the distance and orientation between the rings, as well as their electronic properties.

In the crystal structure of N-phenylpyridin-4-amine, a related compound, weak C-H···π interactions are observed between molecular sheets, contributing to the three-dimensional arrangement. scispace.com In other pyridine-containing systems, π-π stacking between phenyl and pyridine rings can lead to the formation of one-dimensional supramolecular chains. bohrium.com The centroid-centroid distances between stacked rings are a key parameter used to characterize these interactions, with typical distances being in the range of 3.6 to 3.9 Å. researchgate.net

The interplay between hydrogen bonding and π-π stacking is crucial. In some cases, strong hydrogen bonds can dictate the primary structure, with π-π stacking providing further stabilization. rsc.org Conversely, the formation of π-π stacks can be influenced by the electronic changes induced by hydrogen bonding. For example, hydrogen bonding to the pyridine nitrogen can decrease the π-basicity of the ring, potentially reducing electrostatic repulsion and strengthening the π-stacking interaction. rsc.org

The nature and extent of π-π stacking can be influenced by substituents on the aromatic rings. Electron-withdrawing or -donating groups can alter the quadrupole moment of the rings, thereby affecting the strength and preferred geometry of the stacking interaction. mdpi.com

| System | Stacking Type | Interplay with Hydrogen Bonding |

| N-phenylpyridin-4-amine | C-H···π interactions | Stabilizes 3D arrangement of hydrogen-bonded sheets scispace.com |

| Pranoprofen | Antiparallel π-stacking of pyridine and phenyl rings | Hydrogen bonding enhances π-stacking rsc.org |

| Substituted terpyridines | Face-to-face π-stacking | Works in concert with N…H–C hydrogen bonding mdpi.com |

Crystal Engineering and Design of Solid-State Architectures

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the intermolecular interactions. This compound and its derivatives are valuable building blocks in this field due to their predictable hydrogen bonding and π-π stacking capabilities.

The self-assembly of this compound in the solid state is governed by the principles of molecular recognition, where specific and directional interactions lead to the formation of ordered structures. The molecular packing is a result of the optimization of various attractive and repulsive forces to achieve a minimum energy state.

As discussed, the robust N-H···O hydrogen bond is a primary driver of self-assembly, often leading to the formation of dimers or chains. acs.orgrsc.org The subsequent arrangement of these primary motifs is then influenced by weaker interactions like C-H···π and π-π stacking, which guide the packing into layers or more complex three-dimensional networks. scispace.com

The molecular packing can also be influenced by the solvent used for crystallization, as solvent molecules can sometimes be incorporated into the crystal lattice, forming pseudopolymorphs and altering the intermolecular interactions. acs.org

Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing and, consequently, in their physical properties such as melting point, solubility, and stability.

The formation of different polymorphs can be influenced by crystallization conditions such as the solvent, temperature, and rate of cooling. scispace.com The relative stability of polymorphs can be determined experimentally, for example, by observing phase transitions upon heating. scispace.com

The structural differences between polymorphs can have significant implications for the material's properties. For instance, different packing arrangements can lead to variations in solid-state fluorescence. acs.orgrsc.org Understanding and controlling polymorphism is therefore of great importance in the development of new materials with specific functions.

| Compound | Polymorph Characteristics | Structural Implications |

| N-phenylpyridin-4-amine | Two polymorphs with different sheet formation and C-H···π interactions. scispace.com | Different stabilities at room temperature. scispace.com |

| Torasemide | Three polymorphs with different conformations and hydrogen-bonding networks. srce.hr | High degree of crystal structure diversity. srce.hr |

| (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile | Two polymorphs with different molecular conformations and intermolecular interactions. | Different optical properties. |

Non-Covalent Interactions beyond Hydrogen Bonding and π-Stacking in this compound Derivatives

While hydrogen bonding and π-stacking are predominant forces in the supramolecular assembly of pyridone-based structures, a range of other non-covalent interactions play a crucial role in the crystal engineering and molecular recognition of this compound and its derivatives. researchgate.netrsc.org These interactions, including halogen, chalcogen, and pnictogen bonding, as well as C-H···π interactions, contribute significantly to the stability and structure of molecular solids. researchgate.netmdpi.comwhiterose.ac.uk

The dynamic kinetic resolution of C–N atropisomeric pyridones has been achieved through asymmetric phase-transfer catalysis, highlighting the importance of a barrier-raising ground state C-H···π interaction in the product. rsc.org X-ray and NMR experiments, supported by DFT calculations, have revealed these crucial non-covalent interactions. rsc.org In the solid state, the molecular packing of pyridone derivatives is often stabilized by a combination of C-H···O, C-H···N, and C-H···π interactions, which can dictate the formation of complex three-dimensional networks. researchgate.netacs.org

Halogen bonding is a significant directional interaction that has been observed in cocrystals of pyridones with halogen bond donors. acs.orgresearchgate.net In these structures, the pyridone oxygen atom acts as a halogen bond acceptor. acs.org Studies on 6-halo-2-pyridones have shown that halogen bonding can be a main directing force in the crystal packing, particularly upon N-alkylation. researchgate.net

Chalcogen bonding, an interaction involving Group 16 elements, is another non-covalent force that can influence supramolecular architecture. chemistryviews.orgresearchgate.net The interaction occurs between an electrophilic region on the chalcogen atom and a Lewis base. chemistryviews.org Pyridine derivatives are known to act as effective chalcogen bond acceptors. acs.orgmdpi.com Similarly, pnictogen bonding, involving Group 15 elements, has been identified as a key interaction in the stabilization of complexes containing pyridine moieties. mdpi.comrsc.org Theoretical studies have shown that the protonation of the pyridine nitrogen can significantly strengthen the pnicogen bond. rsc.org

These varied non-covalent interactions provide a versatile toolkit for the design of new materials and supramolecular assemblies based on the this compound scaffold.

Table 1: Non-Covalent Interactions in Pyridone Derivatives

| Interaction Type | Description | Example from Literature | Reference |

| C-H···π | An interaction between a C-H bond and a π-system. | Observed in the crystal structures of N-aryl pyridones, influencing their rotational barriers. | rsc.org |

| Halogen Bonding | An interaction between an electrophilic region on a halogen atom and a Lewis base. | Cocrystals of pyridone with perfluorinated halocarbons show N-H···O hydrogen-bonded dimers acting as acceptors of halogen bonds. | acs.org |

| Chalcogen Bonding | A non-covalent interaction involving a Group 16 element as the electrophile. | Pyridine derivatives acting as acceptors in complexes with chalcogen bond donors. | acs.orgmdpi.com |

| Pnictogen Bonding | An interaction where a Group 15 element acts as a Lewis acid. | Complexes of pyridine derivatives (PyZX2) with Lewis bases show stabilization through pnictogen bonding. | rsc.org |

| C-H···O / C-H···N | Hydrogen bonds where a C-H group acts as the donor. | These interactions stabilize the self-assembly of 2-pyridone based flexible unsymmetrical dimers. | researchgate.net |

Host-Guest Chemistry Applications involving Pyridone Units

The pyridone moiety, a central component of this compound, is a valuable building block in the field of host-guest chemistry due to its versatile binding capabilities. nih.govresearchgate.net The combination of hydrogen bonding sites (the carbonyl oxygen and the N-H group in parent pyridones) and the aromatic π-system allows pyridone units to participate in the formation of complex host architectures and to selectively bind a variety of guest molecules. acs.orgrsc.org

Cryptands and other macrocyclic hosts incorporating pyridine or pyridone units have been designed for molecular recognition. nih.govmdpi.com For instance, a cryptand with pyridine units in its bridges has been synthesized, and its solid-state structure reveals association through C-H···π and π···π contacts. nih.govmdpi.com Theoretical calculations for such systems indicate a high binding affinity for various organic guest molecules. nih.govmdpi.com The inclusion of pyridyl units into host structures can lead to the formation of solvent-accessible channels within the crystal lattice, demonstrating their potential for creating porous materials. rsc.org

The pyridone unit's ability to act as a ligand for metal ions further expands its utility in host-guest chemistry. acs.org Two-dimensional porous coordination polymers have been constructed using ligands containing pyridine groups. acs.org These networks can exhibit spin-crossover properties that are sensitive to the presence of guest molecules, where host-guest interactions, such as hydrogen bonding between the guest and the non-coordinated nitrogen atom of a pyridyl ligand, can modulate the material's magnetic behavior. acs.org

Furthermore, the principles of host-guest chemistry have been applied to drug delivery systems. rsc.org Platinum(II) complexes featuring pyridine-based ligands have been designed to form host-guest complexes with carriers like cucurbit researchgate.neturil (CB7). rsc.org The binding affinity and the structure of the resulting supramolecular complex can influence the drug's properties, such as its aquation and cytotoxicity. rsc.org The strategic placement of the pyridyl linker between a platinum core and a supramolecular anchor allows for the fine-tuning of these host-guest interactions. rsc.org The separation of pyridine guest mixtures has also been achieved using TADDOL derivatives as host compounds, showcasing the potential for pyridone-like structures in purification processes. researchgate.net

Table 2: Applications of Pyridone Units in Host-Guest Chemistry

| Host System Type | Guest Molecules | Key Interactions | Application/Finding | Reference |

| Cryptand with Pyridine Units | Various organic molecules | C-H···π, π···π contacts | High theoretical binding affinity for guests. | nih.govmdpi.com |

| 2D Hofmann Clathrates with Pyridyl Ligands | Methanol (MeOH), Water (H2O) | Hydrogen bonding | Guest molecules influence the spin-crossover (SCO) properties of the host framework. | acs.org |

| Platinum(II) Complexes with Pyridine Ligands | Cucurbit researchgate.neturil (CB7) | Hydrophobic and electrostatic interactions | Modulation of drug cytotoxicity and uptake through host-guest complexation. | rsc.org |

| TADDOL Derivatives | Pyridine, 2-, 3-, and 4-methylpyridine | Host-guest inclusion | Selective separation of pyridine isomers from mixtures. | researchgate.net |

| Thiosemicarbazides with Pyridyl Units | Zinc(II) ions, solvent molecules | Hydrogen bonding, metal coordination | Formation of metal-supramolecular structures with solvent-accessible channels. | rsc.org |

Advanced Applications of N Phenyl 4 Pyridone in Organic Synthesis and Materials Science

N-Phenyl-4-pyridone as a Ligand in Coordination Chemistry

The 4-pyridone scaffold is well-recognized for its strong coordination properties with a diverse range of metal ions. mdpi.com The nitrogen atom within the ring and the exocyclic oxygen atom provide potential coordination sites, allowing this compound and its derivatives to act as versatile ligands in the field of coordination chemistry. These ligands can coordinate to metal centers in various modes, including monodentate and bidentate chelation, influencing the geometry and properties of the resulting metal complexes. rsc.orgacs.org

Metal complexes incorporating this compound and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, lanthanide complexes have been prepared by reacting N-alkylated-4-pyridone ligands with lanthanide(III) nitrates in ethanol. mdpi.com Similarly, complexes with transition metals like rhenium have been synthesized from precursors such as trans-[ReCl3(MeCN)(PPh3)2]. ajol.info

The characterization of these metal complexes is crucial for understanding their structure and bonding. A combination of analytical techniques is employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination environment of the metal ion. For example, the crystal structure of a terbium(III) complex with N-benzyl-4-pyridone revealed a nine-coordinate metal center, surrounded by three monodentate pyridone ligands and three bidentate nitrate (B79036) ions. mdpi.com The Tb–O bond distances for the pyridone ligands were found to be in the range of 2.262(3)–2.284(3) Å. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A key indicator is the shift in the frequency of the carbonyl (C=O) stretching vibration. Upon coordination to a lanthanide ion, the ν(C=O) frequency shifts to lower wavenumbers by approximately 35 cm⁻¹, indicating a weakening of the C=O bond due to the coordination of the oxygen atom to the metal. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes upon complexation. In the ¹³C NMR spectra of N-alkylated 4-pyridone ligands, characteristic signals appear for the pyridone ring carbons, including the carbon atom of the carbonyl group (C=O) at around δ = 178.8 ppm. mdpi.com

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the complexes, which helps to confirm the proposed chemical formula. mdpi.com

Table 1: Selected Metal Complexes of N-substituted-4-pyridone Ligands and Characterization Data

| Complex | Metal Ion | Ligand | Key Characterization Findings |

|---|---|---|---|

| Terbium(III) complex | Tb(III) | N-benzyl-4-pyridone | Nine-coordinate environment; three monodentate pyridone ligands and three bidentate nitrate ions. Tb–O (pyridone) bond distances: 2.262(3)–2.284(3) Å. mdpi.com |

| Europium(III) complex | Eu(III) | N-biphenyl-alkylated-4-pyridone | Shows typical Eu(III) emission bands in solid-state at room temperature. mdpi.com |

| Samarium(III) complex | Sm(III) | N-biphenyl-alkylated-4-pyridone | Exhibits characteristic Sm(III) emission in the solid state. mdpi.com |

| Rhenium(III) complex | Re(III) | 1-Phenyl-1,3-butanedione (benzoylacetone) | cis-[ReIIICl2(bat)(PPh3)2] formed; distorted octahedral environment. ajol.info |

This table is generated based on data from the provided search results. The specific compound "this compound" is part of the broader class of N-substituted-4-pyridones discussed in the sources.

The design of the this compound ligand, through the introduction of various substituents, has a profound impact on the resulting metal complex's properties. Modifications to the ligand's steric and electronic characteristics can tune the stability, structure, and functionality of the complex. mdpi.comresearchgate.net

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the phenyl or pyridone rings can alter the electron density on the coordinating atoms. For example, in iron(II) spin crossover complexes, electron-withdrawing substituents on pyridyl ligands have been shown to stabilize the low-spin state of the complex. mdpi.com In palladium(II) complexes with substituted pyridine (B92270) ligands, an increase in ligand basicity correlates with higher catalytic efficiency in certain reactions. acs.org

Steric Effects: The size and placement of substituents on the ligand can dictate the coordination geometry and nuclearity of the complex. Bulky substituents can favor specific coordination numbers or prevent the formation of polynuclear clusters. mdpi.com For instance, in the development of mononuclear nickel complexes, a robust N-heterocyclic carbene (NHC) coligand was used alongside a pyridone to favor a specific κ²-C,N coordination geometry, preventing the formation of multimetallic clusters often seen with pyridone ligands. acs.org

Functional Groups: Attaching specific functional units to the this compound scaffold can impart new properties to the metal complex. For example, incorporating biphenyl (B1667301) units via flexible spacers into N-alkylated-4-pyridone ligands can induce liquid crystalline behavior in their lanthanide complexes. mdpi.com The length of the spacer was found to be critical, with a longer chain stabilizing the liquid crystal phase. mdpi.com

This compound as a Building Block in Complex Molecule Synthesis

Beyond its role as a ligand, this compound serves as a valuable building block in organic synthesis. cymitquimica.com Its inherent reactivity allows it to be a precursor for a wide array of more complex molecules, particularly heterocyclic systems and other functional organic compounds. ontosight.airesearchgate.net

The pyridine skeleton is a fundamental structural unit in a vast number of natural products, pharmaceuticals, and functional materials. orgsyn.org this compound and its analogs are versatile starting materials for constructing more elaborate heterocyclic frameworks. The carbonyl group and the activated positions on the pyridone ring can participate in various organic reactions to build fused or linked ring systems. google.com For example, 4-pyridones can be used to access annulated pyridones through transition-metal-catalyzed C-H functionalization reactions. researchgate.net They also serve as intermediates in the synthesis of other N-heterocycles, such as pyridinium (B92312) salts. mdpi.com The synthesis of polysubstituted pyridines can be achieved from precursors like 1,4-oxazinones, which in turn can be derived from simpler building blocks. acs.org

This compound is an important intermediate in multi-step syntheses of functional organic compounds. frontiersin.org Pyridinone derivatives are key components in medicinal chemistry, where they are used to create molecules with a range of biological activities. frontiersin.org For instance, 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed as potential therapeutic agents. frontiersin.org The synthesis of these complex molecules often involves leveraging the pyridone core as a scaffold, upon which other functional groups and ring systems are elaborated. nih.gov The reactivity of the pyridone ring allows for its incorporation into larger molecular architectures through various synthetic strategies, including coupling and condensation reactions. organic-chemistry.orgdergipark.org.tr

Integration into Functional Materials

The unique properties of the this compound scaffold, including its polarity and ability to participate in hydrogen bonding and coordination, make it an attractive component for the design of functional materials. mdpi.comopenmedicinalchemistryjournal.com

Research has demonstrated the successful integration of N-substituted 4-pyridone derivatives into liquid crystals. mdpi.com By attaching mesogenic units like biphenyl groups to the 4-pyridone core, it is possible to create lanthanide complexes that exhibit liquid crystalline phases, specifically monotropic Smectic A (SmA) phases. mdpi.com The thermal stability of these materials is noteworthy, with decomposition often occurring at temperatures well above 300 °C, which is significantly higher than their melting points. mdpi.com

Furthermore, the pyridine nucleus is a known component in materials with interesting optical and electronic properties, such as chromophores for dyes and elements in organic light-emitting diodes (OLEDs). openmedicinalchemistryjournal.commdpi.com Recent studies have explored incorporating pyridine derivatives into polymer films. For example, new derivatives of 2-N-phenylamino-3-nitro-6-methylpyridine have been integrated into chitosan-based polymers, where they act as dyes that enhance the functional attributes of the final material. mdpi.com The good solubility and stability of these derivatives within the polymer matrix are advantageous for industrial applications. mdpi.com The inherent physicochemical properties of N-containing heterocycles like this compound are key to designing novel materials, including organic conductors and electroactive polymers. openmedicinalchemistryjournal.com

Photoluminescent Materials and Fluorophores

The this compound core is integral to a class of fluorophores whose light-emitting properties are governed by an intramolecular charge transfer (ICT) mechanism. In this arrangement, the phenyl group typically acts as an electron donor, while the pyridone ring functions as both a π-linker and part of the acceptor moiety. This donor-acceptor structure is fundamental to their fluorescence.

Research has shown that the fluorescence mechanism in some pyridine–pyridone sensors involves the formation of an ICT state. The separation and relative orientation between the phenyl donor and the pyridone fluorophore influence the efficiency of this charge transfer, which in turn dictates the fluorescence properties. For instance, introducing an electron-withdrawing sulfonyl group between the phenyl and pyridone rings can inhibit the ICT state, leading to a decrease in background fluorescence and enabling applications in highly sensitive fluorescent sensors.

The photoluminescent properties of materials incorporating the pyridone structure can be finely tuned. Modifications to the molecular structure, such as the introduction of different substituent groups, can alter the emission wavelengths and quantum yields. While data for this compound itself is specific to its applications, the broader class of pyridine-based fluorophores demonstrates the potential of this structural motif. For example, various pyridine derivatives exhibit intense fluorescence with quantum yields that can be significant, highlighting the versatility of the pyridine core in creating efficient light-emitting materials. nih.govresearchgate.netrsc.org The emission characteristics are also highly sensitive to the molecular environment, a property that is exploited in smart materials.

Table 1: Representative Photoluminescent Properties of Pyridine-Based Fluorophores

| Compound Class | Emission Wavelength (nm) | Photoluminescence Quantum Yield (Φ) | Key Feature |

|---|---|---|---|

| Imidazo[1,2-a]pyridine Derivatives | Near-UV to Deep-Blue | 0.17–0.51 | Tunable emission based on peripheral substituents. nih.gov |

| 6-(4-dialkylamino)phenyl-2-pyridones | Blue-Green | 0.80–0.95 (in nonpolar solvents) | Exhibit positive solvatofluorochromism. researchgate.net |

Smart Materials with Tunable Optical Responses

"Smart materials" are materials that exhibit a reversible change in their properties in response to external stimuli, such as pH, mechanical force, or light. mdpi.comrsc.org The this compound structure is a component of various smart organic materials due to the responsive nature of the pyridine nitrogen atom.

One of the most significant applications is in acidochromism, where the material changes its optical properties, particularly color or fluorescence, in response to changes in acidity. rsc.orgnih.gov The nitrogen atom on the pyridine ring can be protonated by an acid. This protonation alters the electronic structure of the entire molecule, modifying the intramolecular charge transfer characteristics and resulting in a noticeable shift in the absorption and emission spectra. nih.govresearchgate.net This reversible process allows for the creation of sensors, security inks, and rewritable data platforms. nih.govresearchgate.net For example, a pyridine derivative was shown to efficiently sense HCl vapor, leading to a redshift in its fluorescence, a phenomenon explained by the narrowing of the theoretical bandgap upon protonation. nih.gov

Mechanochromism is another area where these compounds show promise. Mechanical forces like grinding or shearing can alter the intermolecular packing of molecules in the solid state. rsc.org This change in the crystal lattice or amorphous arrangement can modify the extent of π-π interactions and other intermolecular forces, leading to a change in the fluorescent emission color. While not exclusively limited to this compound, donor-acceptor molecules containing pyridine moieties are excellent candidates for developing mechanochromic fluorescent materials.

Liquid Crystalline Systems incorporating Pyridone Moieties

The rigid and polar nature of the 4-pyridone unit makes it an excellent component for designing liquid crystals. researchgate.nettandfonline.com When incorporated into larger molecules with appropriate flexible chains and other mesogenic (liquid crystal-forming) groups, N-substituted 4-pyridones can induce the formation of various liquid crystalline phases (mesophases).

Studies on lanthanide complexes with N-biphenyl-alkylated-4-pyridone ligands have demonstrated this capability. These materials exhibit distinct mesogenic behaviors that are dependent on the molecular structure, particularly the length of the flexible alkyl spacer connecting the biphenyl group to the pyridone nitrogen. mdpi.com For instance, complexes with a longer ten-carbon spacer were found to display a monotropic Smectic A (SmA) phase, a layered liquid crystal structure, over a narrow temperature range. mdpi.com In contrast, related systems with shorter nine-carbon spacers did not show liquid crystalline properties. mdpi.com

The type of mesophase can be precisely controlled. The incorporation of 3,4,5-tris(alkoxy)benzyl units onto N-alkylated 4-pyridones can lead to columnar or lamellar phases depending on the length of the alkoxy chains. researchgate.netmdpi.com This tunability is crucial for developing materials for display technologies and advanced optical applications. The thermal behavior of these materials is typically characterized using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). mdpi.com

Table 2: Thermal Properties of Lanthanide Complexes with N-Biphenyl-Alkylated-4-Pyridone Ligands

| Complex (Spacer Length) | Phase Transition | Temperature (°C) | Mesophase Type |

|---|---|---|---|

| Eu(III) Complex (10 carbons) | Isotropic to SmA (Cooling) | 118.9 | Smectic A (Monotropic) mdpi.com |

| Sm(III) Complex (10 carbons) | Isotropic to SmA (Cooling) | 119.5 | Smectic A (Monotropic) mdpi.com |

| Tb(III) Complex (10 carbons) | Isotropic to SmA (Cooling) | 119.8 | Smectic A (Monotropic) mdpi.com |

Development of Novel Catalytic Systems involving this compound

While this compound itself is not a primary catalyst, its structural analog, 4-aryl-pyridine-N-oxide, has emerged as a highly effective nucleophilic organocatalyst. acs.orgacs.org This research is relevant as it highlights the functional potential of the 4-substituted pyridine core in catalysis. The key to the activity of these N-oxide derivatives is the enhanced nucleophilicity of the oxygen atom compared to the nitrogen atom in the parent pyridine. acs.org

These chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts have been successfully applied in asymmetric synthesis, particularly in acyl transfer reactions. acs.org A significant breakthrough was the development of catalysts where the C-4 position of the pyridine ring could be functionalized with an aryl group, overcoming previous limitations that required a dialkylamino group at this position for catalytic activity. acs.orgacs.org

In one application, a chiral ArPNO catalyst derived from 3,5-dimethylphenyl was used for the acylative dynamic kinetic resolution of various azoles. x-mol.com The reaction proceeds through the formation of an O-acyloxypyridinium cation intermediate. The nucleophilic attack of a hemiaminal substrate on this intermediate is the rate-determining and enantioselectivity-determining step, yielding products with high enantiomeric excess. acs.org This work opens avenues for creating more diverse and efficient organocatalysts based on the 4-substituted pyridine N-oxide framework.

Table 3: Performance of a Chiral 4-Aryl-Pyridine-N-Oxide Catalyst in Acylative Dynamic Kinetic Resolution

| Substrate | Yield (%) | Diastereomeric Ratio (rr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Tetrazole Derivative | 93 | >20:1 | 99 |

| Substituted Pyrazole | 85 | >20:1 | 98 |

| Substituted Imidazole | 91 | >20:1 | 99 |

Data sourced from a study using a 3,5-dimethylphenyl-derived ArPNO catalyst. x-mol.com

Future Research Trajectories for N Phenyl 4 Pyridone Chemistry

Unexplored Synthetic Avenues and Methodologies

While traditional methods for synthesizing N-phenyl-4-pyridone are effective, the future lies in developing more efficient, sustainable, and versatile synthetic strategies. Research is moving beyond classical condensation reactions towards innovative catalytic systems and one-pot procedures.

Key areas for exploration include:

Transition-Metal-Catalyzed Cyclizations: The use of transition metals like rhodium and gold has shown promise in the synthesis of pyridone rings. For instance, Rh-catalyzed oxidative coupling between acrylamides and alkynes presents a powerful, yet underexplored, method for constructing the this compound core. innovareacademics.in Similarly, gold nanoparticle-catalyzed hydration and cyclization of diynones could be adapted for this specific scaffold. acs.org

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules in a single step, aligning with the principles of pot, atom, and step economy (PASE). researchgate.net Designing novel MCRs that incorporate aniline (B41778), a C3-synthon, and a C2-synthon could provide direct access to a wide array of substituted N-phenyl-4-pyridones. nih.govarabjchem.org